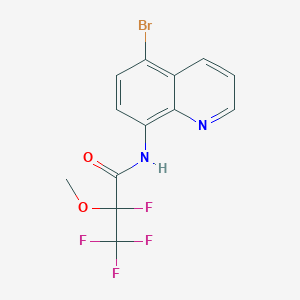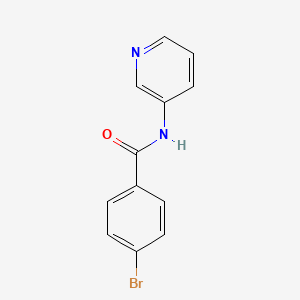
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This leads to the upregulation of genes that are involved in apoptosis and the downregulation of genes that are involved in cell proliferation.
Biochemical and Physiological Effects
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of HDACs, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one of the limitations of using N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. One direction is to further investigate its potential applications in cancer research. Studies have shown that it has promising anti-cancer effects, and further research could lead to the development of new cancer therapies. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research could be done to optimize its synthesis method and improve its specificity and potency.
Conclusion
In conclusion, N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves several steps. The first step is the synthesis of 5-bromo-8-hydroxyquinoline, which is then converted to 5-bromo-8-nitroquinoline. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride to obtain N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been used in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-5-4-8(14)7-3-2-6-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTAMWRLQHRELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(ethoxycarbonyl)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5380937.png)
![methyl {2-bromo-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5380944.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![ethyl 1-[2-[(3,4-dimethylbenzoyl)amino]-3-(2-furyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5380960.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)
![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)